



Application Notes and Protocols: The Use of Dimethylphosphite in Flame Retardant Synthesis

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Compound of Interest		
Compound Name:	Dimethylphosphite	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of flame retardants derived from **dimethylphosphite**. It is intended to serve as a comprehensive resource for researchers and professionals in materials science and chemical synthesis. The information compiled herein is based on established scientific literature and patents.

Introduction to Dimethylphosphite in Flame Retardancy

Dimethylphosphite (DMHP), also known as dimethyl hydrogen phosphite, is a versatile organophosphorus compound widely utilized as a precursor in the synthesis of various flame retardants. Its reactivity, particularly the P-H bond, allows for its incorporation into a wide range of molecular structures, leading to the development of effective flame retardants for numerous polymers. Phosphorus-based flame retardants are favored for their efficacy and are considered more environmentally friendly alternatives to halogenated flame retardants. They can exert their flame-retardant effect in both the condensed phase (promoting char formation) and the gas phase (inhibiting combustion reactions).



Key Flame Retardants Synthesized from Dimethylphosphite and Derivatives

This section details the synthesis of three prominent flame retardants derived from or related to **dimethylphosphite**: Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate, Dimethyl methylphosphonate (DMMP), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives.

Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate

Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate is a phosphoramidate flame retardant that has shown effectiveness in treating flammable textiles like cotton. The presence of both phosphorus and nitrogen can lead to a synergistic flame retardant effect.

Experimental Protocol: Synthesis of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate

This protocol is adapted from the synthesis of similar phosphoramidates.

- Materials:
 - Dimethylphosphite
 - Carbon tetrachloride (CCl4)
 - Diethanolamine
 - Triethylamine
 - Tetrahydrofuran (THF), anhydrous
- Procedure:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of dimethylphosphite (0.1 mol) and carbon tetrachloride (0.1 mol) in anhydrous THF.
 - Cool the mixture to 0-5 °C in an ice bath with continuous stirring.



- Separately, prepare a solution of diethanolamine (0.1 mol) and triethylamine (0.1 mol) in anhydrous THF.
- Add the diethanolamine/triethylamine solution dropwise to the cooled dimethylphosphite solution over a period of 1 hour.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 11 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate.
- o Characterize the final product using FTIR and NMR spectroscopy.

Dimethyl Methylphosphonate (DMMP)

DMMP is a well-known flame retardant used in a variety of polymers. Its synthesis is a classic example of the Michaelis-Arbuzov reaction.[1]

Experimental Protocol: Synthesis of Dimethyl Methylphosphonate (DMMP) via Michaelis-Arbuzov Rearrangement

This protocol is based on the catalyzed rearrangement of trimethyl phosphite.

- Materials:
 - Trimethyl phosphite
 - Benzenesulfonic acid catalyst (or other suitable Lewis acid)
 - Inert gas (Nitrogen or Argon)
- Procedure:



- In a pressure-rated reaction vessel equipped with a magnetic stirrer and a heating mantle, combine trimethyl phosphite and a catalytic amount of benzenesulfonic acid under an inert atmosphere.
- Seal the vessel and heat the mixture to 130-160 °C. The reaction is conducted under pressure (1.2-4 atm) to prevent the volatilization of the low-boiling trimethyl phosphite.[2]
- Maintain the reaction at this temperature for 2-6 hours, monitoring the progress by gas chromatography (GC).[2]
- Once the reaction is complete (disappearance of trimethyl phosphite), cool the vessel to room temperature.
- Purify the product by vacuum distillation to obtain dimethyl methylphosphonate. The distillation residue, containing the catalyst, can be recycled.[2]
- Characterize the purified DMMP using FTIR and NMR spectroscopy.[1]

9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Derivatives

DOPO and its derivatives are highly effective flame retardants, particularly in epoxy resins and other engineering plastics. The synthesis of the DOPO core structure involves the reaction of ophenylphenol with phosphorus trichloride.

Experimental Protocol: Synthesis of DOPO Intermediate (CDOP)

This protocol describes the synthesis of a key intermediate in DOPO production.

- Materials:
 - o-phenylphenol
 - Phosphorus trichloride (PCl3)
 - Zinc chloride (ZnCl2), anhydrous
- Procedure:



- In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge o-phenylphenol, anhydrous zinc chloride, and phosphorus trichloride.
- Heat the mixture to 60-140 °C to initiate the esterification reaction.
- After the initial esterification, increase the temperature to 160-220 °C to promote the cyclization reaction, forming the DOPO intermediate.
- Monitor the reaction completion by HPLC. The resulting product can often be used directly in the next step of the synthesis.
- For purification, the reaction mixture can be dissolved in a suitable solvent like toluene,
 filtered, and then subjected to hydrolysis and recrystallization.

Data Presentation: Flame Retardant Performance

The efficacy of these flame retardants is evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following tables summarize representative data for the flame retardants discussed.

Table 1: Flame Retardant Performance of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate on Cotton Fabric[3]

Treatment Concentration (%)	Limiting Oxygen Index (LOI)	UL-94 Vertical Burn Test
0 (Untreated Cotton)	18.1	Fails
15	-	Self-extinguished
30	31.1	-

Table 2: Flame Retardant Performance of Dimethyl Methylphosphonate (DMMP) in Various Polymers



Polymer Matrix	DMMP Content (wt%)	Limiting Oxygen Index (LOI)	UL-94 Vertical Burn Test	Reference
Fiber Reinforced Plastics (FRP)	10	30.4	-	[1]
Waterborne Polyurethane (WPU)	-	27.6	V-0	[4]

Table 3: Flame Retardant Performance of DOPO Derivatives in Epoxy Resins

DOPO Derivative System	Phosphorus Content (%)	Limiting Oxygen Index (LOI)	UL-94 Vertical Burn Test	Reference
6wt% PEI-APP / 6% DOPO- derivative 5a	-	28.9	V-0	[5]
9.1 wt% DOPO- PEPA	-	35	V-0	[6]
10 wt% APP-PEI / 5 wt% FR11	-	28.6	V-0	[7]

Mechanisms of Flame Retardancy

Phosphorus-based flame retardants operate through two primary mechanisms: condensed phase and gas phase action.[8]

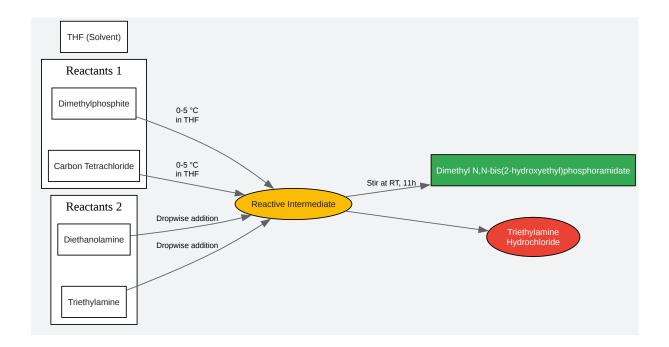
 Condensed Phase Mechanism: The flame retardant promotes the formation of a protective char layer on the polymer surface during combustion. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[8]



 Gas Phase Mechanism: Volatile phosphorus-containing species are released into the flame, where they act as radical scavengers, interrupting the chain reactions of combustion. This "flame poisoning" effect reduces the heat generated by the flame.[8]

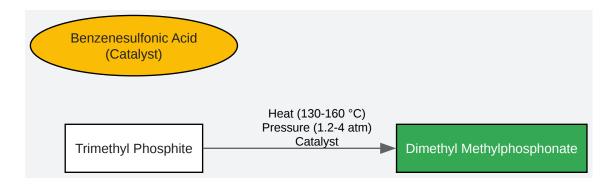
Visualizations

The following diagrams illustrate the synthesis pathways and the mechanisms of flame retardancy.



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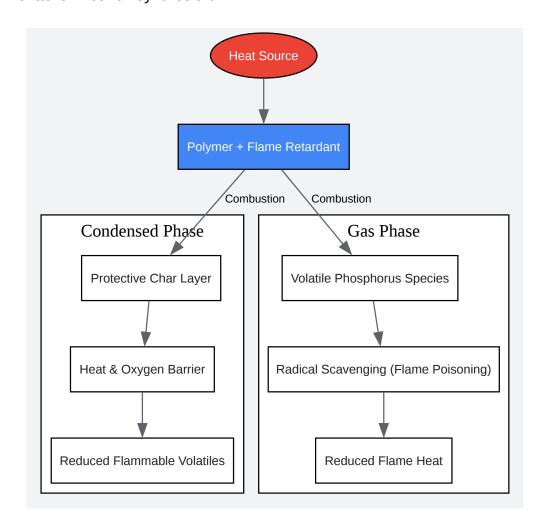
Caption: Synthesis of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate.





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Caption: Michaelis-Arbuzov synthesis of DMMP.



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Caption: Mechanism of Phosphorus Flame Retardants.

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